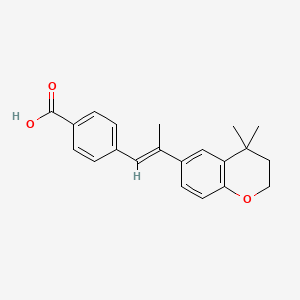
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving an aldehyde and a phenol derivative. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Propenyl Group: The propenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Benzoic Acid Moiety: The final step involves the esterification or amidation of the chroman derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more sustainable and less toxic are often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of chromanone or benzoic acid derivatives.
Reduction: Formation of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propyl)benzoic acid.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chroman ring system is known to interact with free radicals, providing antioxidant effects. Additionally, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Chroman-2-one: A simpler chroman derivative with known antioxidant properties.
4,4-Dimethylchroman: A chroman derivative without the propenyl and benzoic acid groups.
p-(2-(4,4-Dimethylchroman-6-yl)ethyl)benzoic acid: A similar compound with an ethyl group instead of a propenyl group.
Uniqueness
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is unique due to its specific combination of a chroman ring, a propenyl group, and a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other chroman derivatives.
Properties
CAS No. |
88579-29-7 |
|---|---|
Molecular Formula |
C21H22O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(E)-2-(4,4-dimethyl-2,3-dihydrochromen-6-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C21H22O3/c1-14(12-15-4-6-16(7-5-15)20(22)23)17-8-9-19-18(13-17)21(2,3)10-11-24-19/h4-9,12-13H,10-11H2,1-3H3,(H,22,23)/b14-12+ |
InChI Key |
DFQLRIXABZAEHT-WYMLVPIESA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)OCCC3(C)C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)OCCC3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



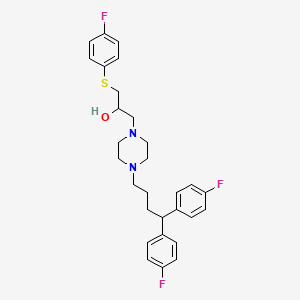
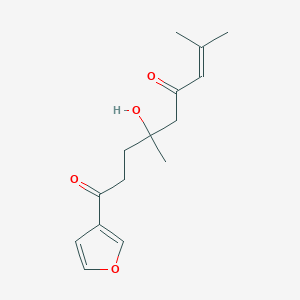

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

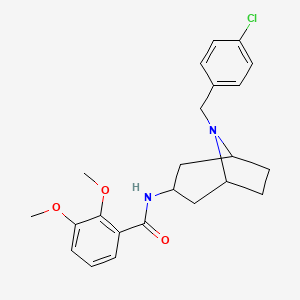
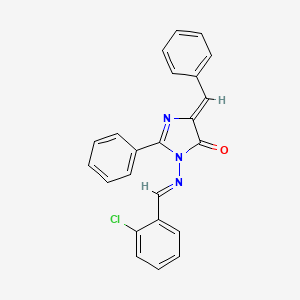
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)



